molecular formula C6H5Br2NO2S B1609766 N,N-dibromobenzenesulfonamide CAS No. 938-05-6

N,N-dibromobenzenesulfonamide

Cat. No.: B1609766
CAS No.: 938-05-6
M. Wt: 314.98 g/mol
InChI Key: OTVPURYEWXIAKH-UHFFFAOYSA-N
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Description

N,N-Dibromobenzenesulfonamide is an organosulfur compound that contains a sulfonamide group bonded to a benzene ring, with two bromine atoms attached to the nitrogen atoms. This compound is known for its versatility and reactivity, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dibromobenzenesulfonamide can be synthesized through the bromination of benzenesulfonamide. The process involves the reaction of benzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction typically proceeds at room temperature, yielding this compound in high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or distillation techniques to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibromobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide) for cyclization reactions and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions with this compound include β-bromosulfonamides and N-sulfonylaziridines. These products are valuable intermediates in the synthesis of more complex organic compounds .

Mechanism of Action

The mechanism of action of N,N-dibromobenzenesulfonamide involves the formation of reactive intermediates, such as bromonium ions, during its reactions. These intermediates facilitate the addition or substitution reactions, leading to the formation of the desired products. The compound’s reactivity is attributed to the presence of the bromine atoms, which are highly electrophilic and can readily participate in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dichlorobenzenesulfonamide: Similar to N,N-dibromobenzenesulfonamide but with chlorine atoms instead of bromine.

    N,N-Diiodobenzenesulfonamide: Contains iodine atoms instead of bromine.

    N-Bromosuccinimide: Another brominating agent used in organic synthesis.

Uniqueness

This compound is unique due to its high reactivity and selectivity in bromination reactions. Compared to its chlorinated and iodinated counterparts, it offers a balance of reactivity and stability, making it a preferred reagent in many synthetic applications .

Properties

IUPAC Name

N,N-dibromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO2S/c7-9(8)12(10,11)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVPURYEWXIAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461038
Record name N,N-dibromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-05-6
Record name N,N-dibromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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